NG 52 NG 52 NG 52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively). It is ineffective against the yeast kinases Kin28p, Srb10, and Cak1p. NG 52 is cell permeable and inhibits the growth of S. cerevisiae (GI50 = 30 µM). It is an analog of purvalanol A, a potent inhibitor of mammalian cyclin-dependent kinases.
NG-52 is a tri-substituted purine that binds to the ATP-binding site of yeast cyclin-dependent kinases, inhibiting Cdc28p and Pho85p (IC50s = 7 and 2 µM, respectively).
Brand Name: Vulcanchem
CAS No.: 212779-48-1
VCID: VC0537091
InChI: InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
SMILES: CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H19ClN6O
Molecular Weight: 346.81 g/mol

NG 52

CAS No.: 212779-48-1

Cat. No.: VC0537091

Molecular Formula: C16H19ClN6O

Molecular Weight: 346.81 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NG 52 - 212779-48-1

Specification

CAS No. 212779-48-1
Molecular Formula C16H19ClN6O
Molecular Weight 346.81 g/mol
IUPAC Name 2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Standard InChI InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22)
Standard InChI Key XZEFMZCNXDQXOZ-UHFFFAOYSA-N
SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Canonical SMILES CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

Kinase Inhibition Selectivity

NG 52 demonstrates remarkable selectivity among kinase families:

TargetIC₅₀ (μM)SpeciesBiological Role
Cdc28p7.0S. cerevisiaeCell cycle progression
Pho85p2.0S. cerevisiaePhosphate metabolism regulation
PGK12.5HumanGlycolytic enzyme
Kin28p/Srb10>100S. cerevisiaeTranscriptional regulation

Data compiled from

The compound’s ATP-compatibility distinguishes it from classical kinase inhibitors, allowing reversible binding without disrupting cellular energy homeostasis . Molecular dynamics simulations suggest that the chlorophenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, while the purine ring forms hydrogen bonds with catalytic lysine residues .

PGK1 Inhibition and Metabolic Reprogramming

In glioma models, NG 52 (12.5–50 μM) suppresses PGK1-mediated phosphorylation of pyruvate dehydrogenase kinase 1 (PDHK1) at Thr338, restoring pyruvate dehydrogenase (PDH) activity . This metabolic shift:

  • Increases mitochondrial ATP production by 2.1-fold

  • Elevates ROS levels by 63% (U87 cells)

  • Reduces lactate secretion by 41% (U251 cells)

The consequent reversal of the Warburg effect explains NG 52’s anti-proliferative activity (IC₅₀ = 5.2–7.8 μM in glioma lines) .

Preclinical Research Findings

In Vitro Efficacy

Cell LineGI₅₀ (μM)Apoptosis InductionMitochondrial Membrane Potential ΔΨm
U87 (Glioblastoma)7.8 ± 1.134% at 25 μM-48 mV depolarization
U251 (Glioma)5.2 ± 0.241% at 25 μM-52 mV depolarization
Primary Glioma6.1 ± 0.829% at 25 μM-39 mV depolarization

Adapted from

In Vivo Antitumor Activity

In patient-derived xenograft models, oral NG 52 administration (50–150 mg/kg/day) produced:

  • 62% tumor growth inhibition (TGI) at 100 mg/kg

  • 79% TGI at 150 mg/kg (p < 0.001 vs. control)

  • No significant weight loss or hematological toxicity

Histopathological analysis revealed 43% reduction in Ki-67+ cells and 2.8-fold increase in caspase-3 activation compared to vehicle-treated tumors .

Chemical and Physical Properties

Solubility and Stability

PropertyValueConditions
Solubility in DMSO100 mg/mL (288.34 mM)25°C, ultrasonic required
Aqueous solubility<0.1 mg/mLPBS pH 7.4
Storage stability6 months at -80°CLyophilized powder
Plasma protein binding89.2 ± 3.1%Human serum albumin

Data from

The compound’s logP of 2.81 and polar surface area (PSA) of 86.9 Ų suggest moderate blood-brain barrier penetration, critical for glioma applications .

Clinical Implications and Future Directions

NG 52’s dual inhibition of CDKs and PGK1 positions it as a unique metabolic modulator in oncology. Phase I trials should address:

  • Bioavailability optimization via prodrug formulations

  • Combination strategies with PD-1/PD-L1 inhibitors

  • Biomarker development (e.g., PGK1 Thr338 phosphorylation status)

Ongoing structure-activity relationship (SAR) studies aim to reduce off-target effects on human CDK2 (IC₅₀ = 34 μM) while enhancing PGK1 affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator